3-(Octyloxy)phenol
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Overview
Description
3-(Octyloxy)phenol: is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. In this compound, an octyloxy group (-OC8H17) is attached to the third position of the phenol ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(Octyloxy)phenol involves the nucleophilic aromatic substitution of a halogenated phenol with an octyl alcohol.
Etherification: Another method involves the etherification of phenol with octyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Octyloxy)phenol can undergo oxidation reactions to form quinones.
Electrophilic Substitution: The aromatic ring of this compound is highly reactive towards electrophilic substitution reactions, such as nitration and sulfonation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
3-(Octyloxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Octyloxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Signal Transduction: this compound can modulate signal transduction pathways, influencing cellular responses to stress and inflammation.
Comparison with Similar Compounds
Phenol (C6H5OH): The parent compound, phenol, lacks the octyloxy group and has different chemical properties.
4-Hexylresorcinol (C12H18O2): This compound has a hexyl group instead of an octyl group and is used as an antiseptic.
2,4-Dichlorophenol (C6H4Cl2O): This compound has chlorine substituents and is used in the synthesis of herbicides.
Uniqueness of 3-(Octyloxy)phenol: The presence of the octyloxy group in this compound enhances its hydrophobicity and alters its reactivity compared to other phenols. This structural feature makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and increased stability .
Properties
CAS No. |
34380-89-7 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-octoxyphenol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,15H,2-7,11H2,1H3 |
InChI Key |
QFTTTWKZLOQAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)O |
Origin of Product |
United States |
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